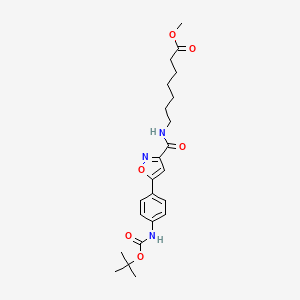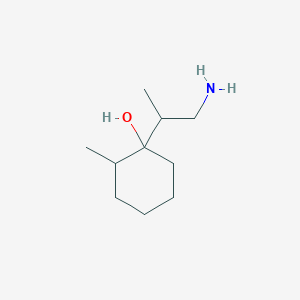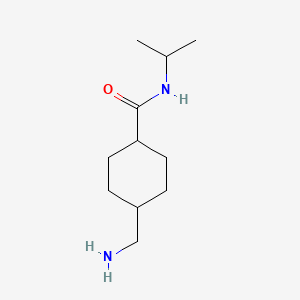![molecular formula C36H24N2O2S B12097401 Bis[4-(9-H-carbazole)phenyl] sulfone](/img/structure/B12097401.png)
Bis[4-(9-H-carbazole)phenyl] sulfone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis[4-(9-H-carbazole)phenyl] sulfone is an organic compound that belongs to the class of carbazole derivatives. It is characterized by the presence of two 9-H-carbazole moieties attached to a central sulfone group. This compound is known for its unique optoelectronic properties, making it a valuable material in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis[4-(9-H-carbazole)phenyl] sulfone typically involves the reaction of 9-H-carbazole with a sulfone-containing reagent under specific conditions. One common method involves the use of a palladium-catalyzed coupling reaction, where 9-H-carbazole is reacted with a sulfone derivative in the presence of a palladium catalyst and a base. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar palladium-catalyzed coupling reactions. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Bis[4-(9-H-carbazole)phenyl] sulfone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can convert the sulfone group to a sulfide.
Substitution: The aromatic carbazole rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are employed.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Nitrated or halogenated carbazole derivatives.
Scientific Research Applications
Bis[4-(9-H-carbazole)phenyl] sulfone has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential use in drug delivery systems due to its unique structural properties.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its excellent charge transport properties.
Mechanism of Action
The mechanism of action of Bis[4-(9-H-carbazole)phenyl] sulfone involves its interaction with specific molecular targets and pathways. In optoelectronic applications, the compound acts as a charge transport material, facilitating the movement of electrons or holes within a device. The carbazole moieties provide electron-donating properties, while the sulfone group acts as an electron-withdrawing center, creating a balanced charge transport system.
Comparison with Similar Compounds
Similar Compounds
9,9’-Bis(4-phenyl)carbazole: Similar structure but lacks the sulfone group.
4,4’-Bis(9-carbazolyl)biphenyl: Contains two carbazole units connected by a biphenyl linker instead of a sulfone group.
Uniqueness
Bis[4-(9-H-carbazole)phenyl] sulfone is unique due to the presence of both electron-donating carbazole moieties and an electron-withdrawing sulfone group. This combination provides a balanced charge transport system, making it particularly valuable in optoelectronic applications such as OLEDs, where efficient charge transport is crucial for device performance.
Properties
Molecular Formula |
C36H24N2O2S |
|---|---|
Molecular Weight |
548.7 g/mol |
IUPAC Name |
9-[4-(4-carbazol-9-ylphenyl)sulfonylphenyl]carbazole |
InChI |
InChI=1S/C36H24N2O2S/c39-41(40,27-21-17-25(18-22-27)37-33-13-5-1-9-29(33)30-10-2-6-14-34(30)37)28-23-19-26(20-24-28)38-35-15-7-3-11-31(35)32-12-4-8-16-36(32)38/h1-24H |
InChI Key |
YDUMUFRPWMBLFH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC=C(C=C4)S(=O)(=O)C5=CC=C(C=C5)N6C7=CC=CC=C7C8=CC=CC=C86 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2E)-5-fluoro-2-(4-methylphenyl)sulfonyliminopyridin-1-yl]acetamide](/img/structure/B12097337.png)









![7-Bromo-3-fluoroimidazo[1,2-a]pyridine-2-carboxylic Acid](/img/structure/B12097386.png)
![(3R,4S)-4-[3,5-bis(trifluoromethyl)phenyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B12097413.png)
![2-[(2-formamido-4-methylsulfanylbutanoyl)amino]-4-methyl-N-(4-nitrophenyl)pentanamide](/img/structure/B12097417.png)

